molecular formula C10H18N4O B13484252 2-Amino-4-(3,5-dimethyl-1h-pyrazol-1-yl)-2-methylbutanamide

2-Amino-4-(3,5-dimethyl-1h-pyrazol-1-yl)-2-methylbutanamide

Cat. No.: B13484252
M. Wt: 210.28 g/mol
InChI Key: UHKNVIZRCVJGFN-UHFFFAOYSA-N
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Description

2-Amino-4-(3,5-dimethyl-1h-pyrazol-1-yl)-2-methylbutanamide is a compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological properties, including antileishmanial and antimalarial activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(3,5-dimethyl-1h-pyrazol-1-yl)-2-methylbutanamide typically involves the reaction of 4-amino-3,5-dimethyl-1-pyrazole with appropriate reagents under controlled conditions. One common method involves the reaction of 4-amino-3,5-dimethyl-1-pyrazole with tetrafluoroterephthalic acid in anhydrous methanol at room temperature overnight. The solvent is then removed in vacuo, and the product is obtained by slow evaporation from an anhydrous methanol and toluene solution .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(3,5-dimethyl-1h-pyrazol-1-yl)-2-methylbutanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound.

Scientific Research Applications

2-Amino-4-(3,5-dimethyl-1h-pyrazol-1-yl)-2-methylbutanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-4-(3,5-dimethyl-1h-pyrazol-1-yl)-2-methylbutanamide involves its interaction with specific molecular targets and pathways. For instance, in antileishmanial activity, the compound may inhibit key enzymes or disrupt cellular processes essential for the survival of the parasite . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-(3,5-dimethyl-1h-pyrazol-1-yl)-2-methylbutanamide is unique due to its specific chemical structure, which imparts distinct properties and potential applications. Its combination of functional groups allows for versatile chemical reactions and interactions with biological targets, making it a valuable compound in scientific research.

Properties

Molecular Formula

C10H18N4O

Molecular Weight

210.28 g/mol

IUPAC Name

2-amino-4-(3,5-dimethylpyrazol-1-yl)-2-methylbutanamide

InChI

InChI=1S/C10H18N4O/c1-7-6-8(2)14(13-7)5-4-10(3,12)9(11)15/h6H,4-5,12H2,1-3H3,(H2,11,15)

InChI Key

UHKNVIZRCVJGFN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CCC(C)(C(=O)N)N)C

Origin of Product

United States

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